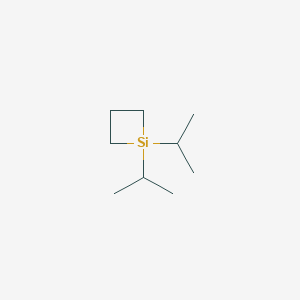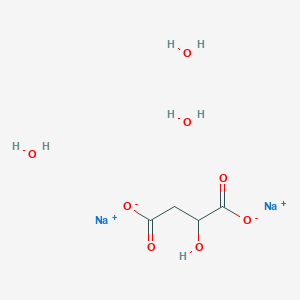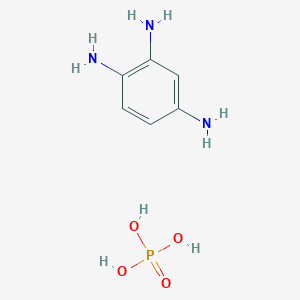
Benzene-1,2,4-triamine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene-1,2,4-triamine can be synthesized through the catalytic hydrogenation of 2,4-dinitroaniline in the presence of water and a carboxylic acid . This method yields high purity and high yield of benzene-1,2,4-triamine. Another method involves the reduction of dinitroanilines using hydrogen in organic solvents such as methanol, ethanol, or toluene .
Industrial Production Methods
Industrial production of benzene-1,2,4-triamine typically involves the catalytic hydrogenation process due to its efficiency and high yield. The process is carried out in large-scale reactors with controlled conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,2,4-triamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the amino groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are used in electrophilic aromatic substitution reactions
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Benzene-1,2,4-triamine;phosphoric acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a curing agent in epoxy resins.
Wirkmechanismus
The mechanism of action of benzene-1,2,4-triamine involves its interaction with various molecular targets and pathways. The amino groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological molecules. This can lead to the modulation of enzyme activity and protein function . The phosphoric acid component can act as a proton donor, influencing the acidity and reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,3,5-triamine: Similar structure but with amino groups at different positions.
Benzene-1,2,3-triamine: Another isomer with amino groups at adjacent positions.
Benzene-1,3-diamine: Contains two amino groups instead of three
Uniqueness
Benzene-1,2,4-triamine;phosphoric acid is unique due to the specific positioning of the amino groups on the benzene ring, which influences its reactivity and interaction with other molecules.
Eigenschaften
CAS-Nummer |
63189-94-6 |
|---|---|
Molekularformel |
C6H12N3O4P |
Molekulargewicht |
221.15 g/mol |
IUPAC-Name |
benzene-1,2,4-triamine;phosphoric acid |
InChI |
InChI=1S/C6H9N3.H3O4P/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H,7-9H2;(H3,1,2,3,4) |
InChI-Schlüssel |
KMLCSPHSPJSALK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)N.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


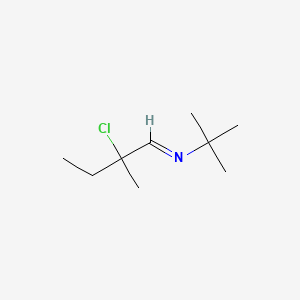

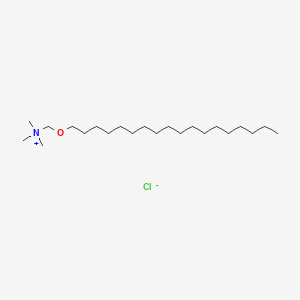
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)
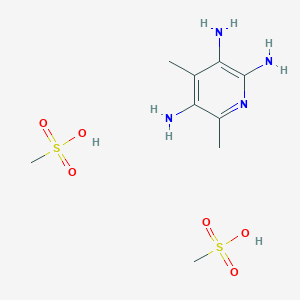

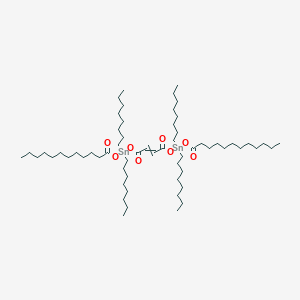
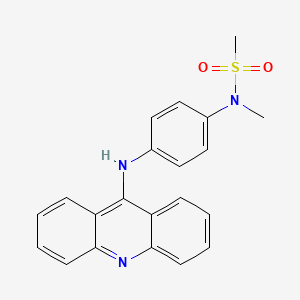
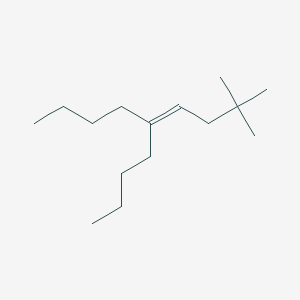

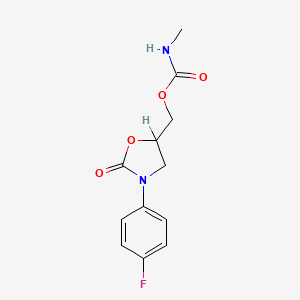
![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)
